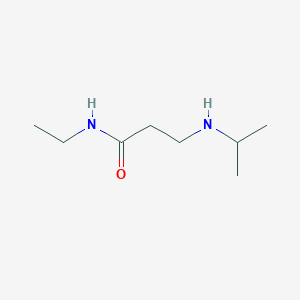

N-Ethyl-3-(isopropylamino)propanamide

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-(isopropylamino)propanamide typically involves the reaction of N-ethylpropanamide with isopropylamine under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity . The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .

化学反応の分析

Types of Reactions

N-Ethyl-3-(isopropylamino)propanamide participates in the following reaction types:

Reaction Mechanisms and Conditions

Oxidation :

Under acidic conditions with KMnO₄, the compound’s tertiary amine moiety undergoes oxidative cleavage, yielding a carboxylic acid derivative. For example:

Conditions: 60–80°C, 12–24 hours.

Reduction :

Lithium aluminum hydride (LiAlH₄) reduces the amide group to a secondary amine:

Conditions: Anhydrous THF, 0°C → RT, 4–6 hours .

Hydrolysis :

Acid-catalyzed hydrolysis cleaves the amide bond:

Conditions: 6M HCl, reflux, 8–12 hours .

Catalysts and Solvents

-

Catalysts : Palladium-on-carbon (Pd/C) for hydrogenation , triethylamine (NEt₃) for acylation .

-

Solvents : Dichloromethane (DCM), ethanol, and toluene are preferred for substitution and condensation reactions .

Stability and Reactivity

-

Thermal Stability : Decomposes above 200°C without melting .

-

pH Sensitivity : Undergoes rapid hydrolysis in strongly acidic/basic media (pH < 2 or >12) .

Industrial and Academic Relevance

科学的研究の応用

Neurological Disorder Treatment

One of the most promising applications of N-Ethyl-3-(isopropylamino)propanamide is its use in developing therapeutic agents for neurological disorders. Research has demonstrated that compounds similar to this compound can inhibit toxicity related to TDP-43, a protein associated with several neurodegenerative diseases, including:

- Alzheimer's Disease

- Amyotrophic Lateral Sclerosis (ALS)

- Frontotemporal Dementia (FTLD)

A recent patent describes a pharmaceutical composition that includes this compound and methods for treating neurological disorders by administering an effective amount of the compound to patients exhibiting TDP-43 aggregation or mutations associated with its toxicity . This approach highlights the compound's role as a potential CYP51A1 inhibitor, which could mitigate the effects of these debilitating conditions.

Biocompatible Materials

This compound has also been studied for its application in biocompatible thermoresponsive materials. Research indicates that polymers incorporating this compound can be utilized for drug delivery systems due to their ability to respond to temperature changes, enhancing the efficiency of anticancer drug delivery .

Table 1: Properties of Thermoresponsive Polymers Containing this compound

| Property | Value |

|---|---|

| Solubility | High in aqueous solutions |

| Thermoresponsive Range | 25°C - 37°C |

| Drug Delivery Efficiency | Enhanced compared to controls |

Synthesis and Characterization Studies

The synthesis of this compound involves several steps, including the reaction of isopropylamine with ethyl acrylate under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) have been employed to confirm the structure and purity of the synthesized compound .

Case Study: Synthesis Process

In a detailed study, researchers synthesized this compound by refluxing isopropylamine with ethyl acrylate in anhydrous solvents. The resulting product was purified using column chromatography, yielding a high percentage of the desired compound. The characterization confirmed its structural integrity through distinctive peaks in the NMR spectrum, indicating successful synthesis .

Future Directions and Research Opportunities

The ongoing research into this compound suggests several avenues for future exploration:

- Expanded Therapeutic Uses : Investigating its efficacy against other neurodegenerative diseases beyond those currently studied.

- Enhanced Drug Delivery Systems : Developing more sophisticated polymeric systems that utilize this compound for targeted drug delivery.

- Toxicological Studies : Conducting comprehensive safety assessments to evaluate long-term effects and potential side effects in clinical settings.

作用機序

The mechanism of action of N-Ethyl-3-(isopropylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .

類似化合物との比較

Similar Compounds

- N-Methyl-3-(isopropylamino)propanamide

- N-Propyl-3-(isopropylamino)propanamide

- N-Ethyl-3-(methylamino)propanamide

Uniqueness

N-Ethyl-3-(isopropylamino)propanamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with molecular targets, making it valuable for specific research applications .

生物活性

N-Ethyl-3-(isopropylamino)propanamide (CAS Number: 1040691-39-1) is a compound that has garnered attention for its potential biological activity. This article delves into its properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological implications.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C₈H₁₈N₂O

- Molecular Weight : 158.24 g/mol

The compound features an amide backbone with ethyl and isopropyl groups attached to the nitrogen atom, contributing to its unique chemical reactivity and potential biological interactions .

Research indicates that this compound interacts with specific biological targets, including enzymes and receptors. This interaction may modulate various biological pathways, suggesting potential therapeutic applications. The compound's mechanism of action involves:

- Enzyme Interaction : It may inhibit or activate specific enzymes linked to inflammatory pathways.

- Receptor Modulation : Potential interactions with receptors could lead to analgesic or anti-inflammatory effects .

Anti-inflammatory and Analgesic Properties

Studies suggest that this compound exhibits anti-inflammatory and analgesic properties. These activities make it a candidate for further pharmacological exploration, particularly in conditions where inflammation plays a critical role.

Research Findings

A summary of key research findings on the biological activity of this compound includes:

Case Studies and Experimental Data

Several studies have examined the biological activity of related compounds, providing insights into the potential applications of this compound:

- Study on Prodrugs : Research on prodrugs formed from amino acids indicated that modifications can lead to compounds with reduced side effects while maintaining efficacy .

- Cytotoxicity Studies : Compounds similar in structure were tested for cytotoxicity against various cancer cell lines, revealing significant activity that warrants further investigation into this compound .

In Vitro Studies

In vitro studies have shown that compounds with similar structural features can exhibit cytotoxic effects against cancer cells, suggesting a need for further exploration of this compound's efficacy in cancer therapy.

Applications in Research and Industry

This compound is used in various fields, including:

特性

IUPAC Name |

N-ethyl-3-(propan-2-ylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-4-9-8(11)5-6-10-7(2)3/h7,10H,4-6H2,1-3H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAKKAWSELSMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCNC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。